N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine
Description
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a methylaminomethyl substituent
Properties
Molecular Formula |
C8H9NS2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine |
InChI |
InChI=1S/C8H9NS2/c1-9-5-6-4-8-7(11-6)2-3-10-8/h2-4,9H,5H2,1H3 |
InChI Key |
MWGDFCHMDIWRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(S1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Core: The thieno[3,2-b]thiophene core can be synthesized through cyclization reactions of substituted thiophenes.
Introduction of Methylaminomethyl Group: The methylaminomethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Formaldehyde, methylamine, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its biological effects.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OFETs and OLEDs.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: The parent compound without the methylaminomethyl substituent.
Thieno[2,3-b]thiophene: A regioisomer with different sulfur atom orientation.
Thieno[3,4-b]thiophene: Another regioisomer with a distinct sulfur atom arrangement.
Uniqueness
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine is unique due to the presence of the methylaminomethyl group, which can impart specific chemical and biological properties. This substituent can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
